
1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Hydroxymethyl-cyclobutyl-carbonate is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a hydroxymethyl group, which can influence its reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .
Industrial Production Methods
Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.
化学反应分析
Types of Reactions
3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
科学研究应用
3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutanol: A cyclobutane derivative with a hydroxyl group.
Cyclobutylamine: A cyclobutane derivative with an amino group.
属性
CAS 编号 |
138420-50-5 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16) |
InChI 键 |
HFCZYFJVJRCNSG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CO)CO)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


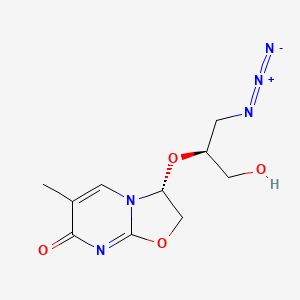
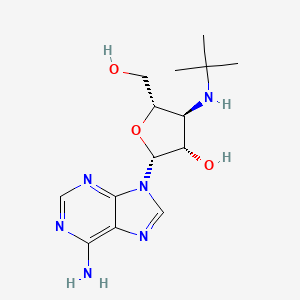
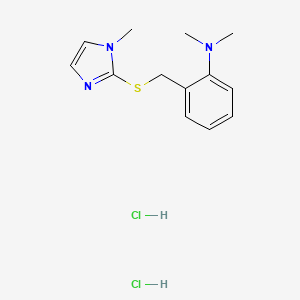


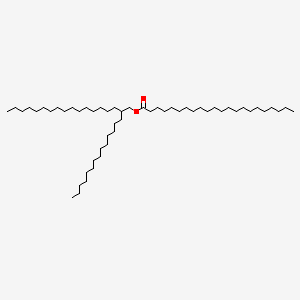
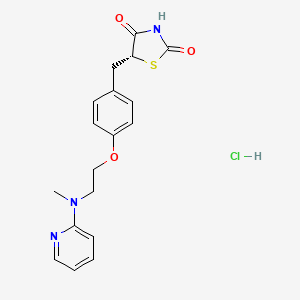
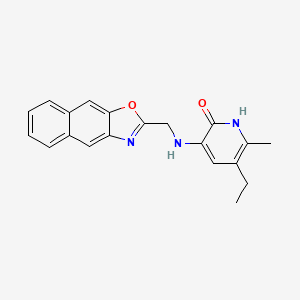
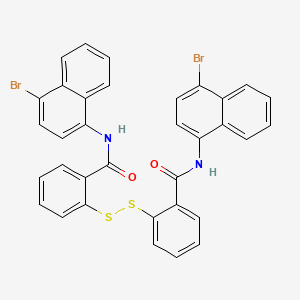
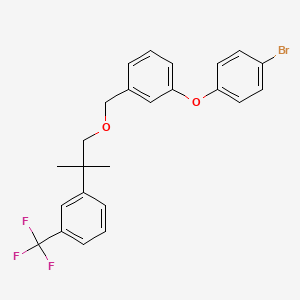
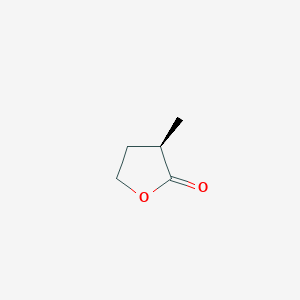

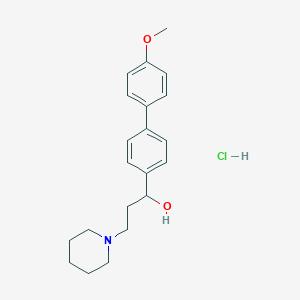
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
